N,N-Dimethyl-D6-tetradecylamine

Description

BenchChem offers high-quality N,N-Dimethyl-D6-tetradecylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-D6-tetradecylamine including the price, delivery time, and more detailed information at info@benchchem.com.

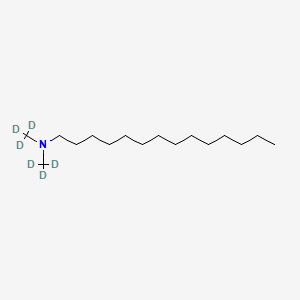

Structure

3D Structure

Properties

Molecular Formula |

C16H35N |

|---|---|

Molecular Weight |

247.49 g/mol |

IUPAC Name |

N,N-bis(trideuteriomethyl)tetradecan-1-amine |

InChI |

InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3/i2D3,3D3 |

InChI Key |

SFBHPFQSSDCYSL-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCCCCCCCCCCC)C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCCN(C)C |

Origin of Product |

United States |

Significance of Deuterium Labeling in Chemical and Biological Studies

Deuterium (B1214612) labeling, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful technique with broad applications in chemical and biological research. chem-station.comepj-conferences.org This seemingly subtle change in mass imparts significant and useful differences in the physical and chemical properties of molecules, without drastically altering their fundamental chemical reactivity. chem-station.comnih.gov

One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE) . libretexts.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to differences in their zero-point vibrational energies. nih.gov This means that breaking a C-D bond requires more energy and thus can occur at a slower rate than breaking a C-H bond. libretexts.orgnih.gov This phenomenon is exploited in mechanistic studies to determine if C-H bond cleavage is a rate-determining step in a chemical reaction. libretexts.orgnih.govcolumbia.edu If a deuterated compound reacts slower than its non-deuterated counterpart, it provides strong evidence for the involvement of that C-H bond in the rate-limiting step of the reaction. nih.gov

In the realm of pharmacology and drug development, the KIE has profound implications. By selectively replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of drug metabolism can be slowed down. nih.govnih.gov This can lead to a longer drug half-life, improved pharmacokinetic profiles, and potentially reduced dosing frequency. wikipedia.orgneulandlabs.com This strategy, sometimes referred to as the "deuterium switch," has led to the development and FDA approval of deuterated drugs like deutetrabenazine. wikipedia.orgmedchemexpress.com

Furthermore, deuterium-labeled compounds are indispensable tools in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.compharmaffiliates.com In MS, deuterated compounds are widely used as internal standards for quantification. thalesnano.comacs.org Since they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample in a known quantity to accurately determine the concentration of the non-labeled compound. thalesnano.com Their distinct mass also aids in the elucidation of metabolic pathways by allowing researchers to trace the fate of a molecule in a biological system. thalesnano.comclearsynth.com In NMR, the use of deuterated solvents is standard practice to avoid overwhelming the spectrum with solvent signals, allowing for clearer observation of the analyte's proton signals. synmr.in Deuterium labeling of the analyte itself can also be used to simplify complex spectra and aid in structural determination. thalesnano.com

Overview of Tetradecylamine Derivatives in Research Contexts

Tetradecylamine (B48621), a primary amine with a 14-carbon alkyl chain, and its derivatives are a class of long-chain alkylamines that have found diverse applications in various research and industrial settings. Their amphiphilic nature, consisting of a polar amine head group and a nonpolar hydrocarbon tail, dictates their utility in a wide range of applications, from surfactant chemistry to material science.

One of the most prominent uses of tetradecylamine derivatives, particularly N,N-dimethyltetradecylamine, is in the synthesis of surfactants. sigmaaldrich.com These molecules can self-assemble at interfaces, reducing surface tension and enabling the formation of micelles and other aggregates. For instance, N,N-dimethyltetradecylamine is a precursor for the synthesis of gemini (B1671429) surfactants, which are composed of two surfactant molecules linked by a spacer. sigmaaldrich.com These specialized surfactants are investigated for their properties as corrosion inhibitors. sigmaaldrich.com The corresponding N-oxide derivative, N,N-dimethyltetradecylamine N-oxide, is also a well-known surfactant used in various consumer products. lgcstandards.comnih.gov

In the field of materials science, long-chain alkylamines like tetradecylamine are utilized as surface-modifying agents and capping ligands in the synthesis of nanoparticles. They can control the size, shape, and stability of nanoparticles by coordinating to their surface.

Furthermore, derivatives of tetradecylamine have been explored in biological research. For example, N,N-dimethyltetradecylamine has been used in a method for the permeabilization of yeast cells to isolate recombinant proteins. sigmaaldrich.com The long alkyl chain of these molecules allows them to interact with and disrupt cell membranes, a property that is harnessed in various biochemical and cell biology applications.

Historical Development and Current Research Trends for Deuterated Amines

Synthetic Methodologies for Deuterium Incorporationepj-conferences.orgresearchgate.netacs.orgchemicalbook.com

The introduction of deuterium into organic molecules is a critical process for various scientific applications, including metabolic tracing and as contrast agents in neutron scattering experiments. osti.govyoutube.com For a compound like N,N-Dimethyl-D6-tetradecylamine, the primary focus is on the specific and high-level incorporation of deuterium at the N-methyl positions.

Strategies for N-Methyl Deuteration (D6)osti.govgoogle.com

Achieving hexadeuteration (D6) on the N,N-dimethyl group requires specific synthetic routes that utilize deuterated C1 sources. Traditional N-methylation techniques are adapted by substituting standard reagents with their deuterated counterparts.

One primary strategy involves the reaction of a precursor, such as tetradecylamine (B48621), with a deuterated methylating agent. A common and effective method is the use of deuterated methyl tosylate (TsOCD3) as the deuterated methylation reagent. researchgate.net Another approach is the reductive amination of a primary or secondary amine. The Eschweiler-Clarke reaction, for example, can be adapted by using deuterated formaldehyde (B43269) (CD2O) and deuterated formic acid (DCOOD) to introduce the CD3 groups. researchgate.net

A highly efficient route involves starting with commercially available deuterated dimethylamine, often as a hydrochloride salt (D6-dimethylamine hydrochloride). This precursor can then be reacted with a suitable tetradecyl derivative. For instance, an amide can be formed by coupling a tetradecyl-containing carboxylic acid with D6-dimethylamine hydrochloride, followed by reduction of the amide to the desired tertiary amine. nih.gov This method offers high isotopic purity and good yields.

Table 1: Comparison of N-Methyl-D6 Deuteration Strategies

| Deuteration Strategy | Deuterated Reagent(s) | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Direct Alkylation | Deuterated Methyl Tosylate (TsOCD3) or Deuterated Methyl Iodide (CD3I) | Tetradecylamine | Stepwise addition of methyl groups. Can be difficult to control selectivity and avoid quaternization. | researchgate.net |

| Reductive Amination (Eschweiler-Clarke Type) | Deuterated Formaldehyde (CD2O) and Deuterated Formic Acid (DCOOD) | Tetradecylamine | A classic method adapted for deuteration; provides a one-pot synthesis from the primary amine. | researchgate.net |

| Amide Reduction | D6-Dimethylamine Hydrochloride | Tetradecanoic Acid or its activated derivative (e.g., acyl chloride) | Forms a D6-amide intermediate which is then reduced (e.g., with LiAlH4) to the tertiary amine. Offers high isotopic purity. | nih.gov |

Precursor Synthesis and Purification Methods

The synthesis of the non-deuterated backbone, N,N-dimethyltetradecylamine, is a well-established process that serves as a blueprint for its deuterated analogue. sigmaaldrich.com A common industrial route involves the reductive amination of tetradecanal (B130844) with dimethylamine. Alternatively, tetradecylamine can be directly methylated using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or by alkylation with a methyl halide. researchgate.netacs.org

Purification of the long-chain amine precursors and the final product is crucial for removing impurities such as unreacted starting materials, byproducts, and salts. google.com Standard recommendations for purifying primary amines often involve distillation, sometimes under reduced pressure to accommodate heat-sensitive compounds. google.comacs.org Another effective method is the precipitation of the amine as a hydrochloride salt, which can be washed to remove non-basic impurities. The purified salt is then treated with a strong base, such as sodium hydroxide, to liberate the free amine, which can be further purified by distillation or extraction. acs.org

Table 2: Purification Methods for Long-Chain Amines

| Purification Technique | Procedure | Impurities Removed | Reference |

|---|---|---|---|

| Fractional Distillation | Heating the liquid amine mixture to separate components based on boiling points, often under subatmospheric pressure. | Lower and higher boiling point organic impurities. | google.com |

| Hydrochloride Salt Precipitation | Dissolving the crude amine in a solvent and treating with HCl to precipitate the amine hydrochloride salt. The salt is filtered and washed. | Non-basic organic impurities, some inorganic salts. | acs.org |

| Alkali Treatment and Extraction | Treating crude amine solutions with aqueous alkali (e.g., NaOH) to free the amine and remove water-soluble impurities like alkali chlorides. | Water, inorganic salts (e.g., NaCl), excess caustic. | google.com |

Synthesis of Deuterated N-Oxide Derivatives of Tetradecylaminenih.govgoogle.comlgcstandards.com

Amine N-oxides are compounds containing a coordinate covalent bond between nitrogen and oxygen. wikipedia.org The synthesis of N,N-Dimethyl-D6-tetradecylamine N-Oxide involves the direct oxidation of the parent tertiary amine. This transformation is typically achieved using strong oxidizing agents. researchgate.netthieme-connect.de

Hydrogen peroxide is the most common and industrially preferred reagent for this purpose. wikipedia.orgresearchgate.net The reaction is generally carried out by treating the deuterated tertiary amine with an aqueous solution of hydrogen peroxide, often at a moderately elevated temperature (e.g., 70°C) to ensure a reasonable reaction rate. researchgate.net Other effective oxidants include peracids, such as m-chloroperoxybenzoic acid (mCPBA), and Caro's acid (peroxymonosulfuric acid). wikipedia.org The resulting N-oxide is a highly polar molecule with surfactant properties. researchgate.net The final product, N,N-Dimethyl-D6-tetradecylamine N-Oxide, is a stable, isotopically labeled compound. lgcstandards.comcymitquimica.com

Advanced Synthetic Approaches to Related Deuterated Long-Chain Aminesresearchgate.netgoogle.comwikipedia.org

Beyond the foundational methods of building deuterated molecules from labeled precursors, advanced strategies focus on direct deuterium incorporation into existing molecular frameworks. epj-conferences.orggoogle.com Hydrogen-deuterium (H/D) exchange catalysis offers a cost- and time-efficient alternative for labeling complex molecules. google.com

For long-chain amines, heterogeneous catalysts like platinum on carbon (Pt/C) can be used to facilitate H/D exchange with a deuterium source, typically heavy water (D2O). osti.gov This method can achieve perdeuteration of the alkyl chain under relatively mild conditions. However, the strong coordinating ability of the amine group to the platinum catalyst can sometimes limit the efficiency of deuteration at the alpha and beta positions. osti.gov To circumvent this, the amine can be temporarily converted to an amide (e.g., an acetyl amide), which is a better substrate for H/D exchange. After the exchange reaction, the protecting group can be removed to yield the deuterated amine. osti.gov

Ruthenium-based catalysts have also been developed for the selective deuteration of amines, particularly at the alpha and/or beta positions relative to the nitrogen atom. osti.govgoogle.com These advanced catalytic methods provide powerful tools for creating specifically labeled long-chain amines for specialized research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. In the context of deuterated compounds, specific NMR methods are employed to confirm the position and extent of deuterium incorporation and to leverage the presence of deuterium to simplify complex spectra.

Deuterium NMR (²H NMR) Applications in Structure and Dynamics

Deuterium (²H) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.orgmagritek.com Unlike the spin-1/2 nucleus of protium (B1232500) (¹H), deuterium has a spin of 1, which results in broader signals due to a quadrupolar moment. wikipedia.org Despite its lower resolution compared to ¹H NMR, ²H NMR is highly effective for verifying the success of a deuteration reaction. wikipedia.orgmagritek.com For N,N-Dimethyl-D6-tetradecylamine, a strong signal in the ²H NMR spectrum corresponding to the chemical shift of the N-methyl groups, coupled with the disappearance of the corresponding signal in the ¹H NMR spectrum, would confirm the specific D6-labeling. wikipedia.org

The natural abundance of ²H is very low (approximately 0.016%), so samples must typically be isotopically enriched to yield a detectable signal. wikipedia.org Beyond simple structural confirmation, ²H NMR is a valuable tool for studying molecular dynamics. wikipedia.org Changes in the orientation of carbon-deuterium (C-D) bonds due to molecular motion significantly affect the spectral lineshape, providing insights into the behavior of molecules in different states, such as in partially ordered polymers or lipid membranes. wikipedia.org

Table 1: Key Characteristics of Deuterium NMR Spectroscopy

| Characteristic | Description | Relevance to N,N-Dimethyl-D6-tetradecylamine |

|---|---|---|

| Spin | 1 | Results in quadrupolar broadening of signals compared to ¹H NMR. wikipedia.org |

| Natural Abundance | ~0.016% | Requires isotopic enrichment for practical detection. wikipedia.org |

| Chemical Shift Range | Similar to ¹H NMR | Allows for correlation of signals between the two spectra. wikipedia.orgmagritek.com |

| Resolution | Lower than ¹H NMR | Generally used for confirmation of deuteration rather than fine structural detail. wikipedia.org |

| Application | Structure & Dynamics | Confirms D6-labeling and can be used to study the mobility of the dimethylamino headgroup. wikipedia.org |

Quantitative NMR (qNMR) Methodologies with Deuterated Internal Standards

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance. fujifilm.comox.ac.uk The technique relies on comparing the integral of an analyte's NMR signal to the integral of a signal from a certified internal standard of known purity and concentration. fujifilm.com The purity of the sample can be calculated using a formula that relates the integrated peak areas, number of protons, molecular weights, and masses of both the sample and the internal standard. fujifilm.com

Deuterated compounds are often excellent choices for internal standards in ¹H qNMR. Their key advantage is that their ¹H NMR spectra are very simple, often consisting of only a few signals from any remaining, non-deuterated sites. This minimizes the chance of signal overlap between the standard and the analyte. nih.gov When selecting an internal standard, several criteria are crucial: high purity, chemical stability, solubility in the chosen deuterated solvent, and signals that resonate in an uncongested region of the spectrum. ox.ac.uknih.gov For quantifying a long-chain amine like N,N-Dimethyl-tetradecylamine, a deuterated standard such as 1,4-bis(trimethylsilyl)benzene-d4 (BTMSB-d4) could be used in solvents like CDCl3 or DMSO-d6, as its aromatic signal is absent, leaving only the high-field TMS signal for quantification. bipm.org

Table 2: General Requirements for qNMR Internal Standards

| Requirement | Description |

|---|---|

| High Purity | Must have a precisely known purity, often certified. fujifilm.com |

| Chemical Inertness | Should not react with the analyte, solvent, or trace impurities. ox.ac.uk |

| Solubility | Must be soluble in the same deuterated solvent as the analyte. nih.govbipm.orgbipm.org |

| Signal Separation | NMR signals must not overlap with analyte or solvent signals. fujifilm.com |

| Low Volatility | Ensures accurate weighing and stable concentration. ox.ac.uk |

| Simple Spectrum | Preferably shows simple singlet peaks for accurate integration. ox.ac.uk |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the analysis of deuterated compounds, providing confirmation of successful deuteration and detailed structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry for Deuterated Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.comrsc.org This precision allows for the determination of an ion's elemental formula, making it a powerful tool for confirming the identity of a synthesized compound and its level of isotopic enrichment. rsc.org

For N,N-Dimethyl-D6-tetradecylamine, HRMS can unequivocally distinguish it from its non-deuterated counterpart and from molecules with the same nominal mass but different elemental compositions. The technique can also confirm the number of deuterium atoms incorporated. For example, the monoisotopic mass of the protonated non-deuterated molecule, [C16H35N+H]⁺, is 242.2842, while the D6-labeled version, [C16H29D6N+H]⁺, has a calculated exact mass of 248.3219. This significant mass difference is easily resolved by HRMS, confirming the identity of the deuterated compound. nih.govacs.org

Table 3: Theoretical Exact Masses for Isotopologues of N,N-Dimethyl-tetradecylamine

| Compound | Formula | Calculated Exact Mass (Monoisotopic) |

|---|---|---|

| N,N-Dimethyl-tetradecylamine | C₁₆H₃₅N | 241.2769 |

| Protonated N,N-Dimethyl-tetradecylamine | [C₁₆H₃₆N]⁺ | 242.2848 |

| N,N-Dimethyl-D6-tetradecylamine | C₁₆H₂₉D₆N | 247.3145 |

| Protonated N,N-Dimethyl-D6-tetradecylamine | [C₁₆H₃₀D₆N]⁺ | 248.3223 |

Note: Masses are calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller product ions. thermofisher.com The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov Common fragmentation techniques include collision-induced dissociation (CID), where ions are fragmented by collision with an inert gas. thermofisher.com

The fragmentation of long-chain N,N-dimethylamines is well-characterized. For the non-deuterated N,N-Dimethyl-tetradecylamine, the electron ionization mass spectrum shows a prominent base peak at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ ion formed via alpha-cleavage. nist.gov In MS/MS analysis of the protonated molecule, a key fragmentation pathway involves the neutral loss of the long alkyl chain.

For N,N-Dimethyl-D6-tetradecylamine, the fragmentation patterns would be shifted by the mass of the deuterium labels. The alpha-cleavage product would be expected at m/z 64, corresponding to the [CH2=N(CD3)2]⁺ ion. Analyzing these mass shifts in the fragmentation spectrum provides definitive evidence for the location of the deuterium labels within the molecule. This type of fragmentation analysis is crucial for confirming that the deuteration occurred at the intended site. rsc.orgarkat-usa.org

Table 4: Predicted Major Fragments in MS/MS of Protonated N,N-Dimethyl-D6-tetradecylamine

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 248.32 | [CH₂=N(CD₃)₂]⁺ | 64.09 | C₁₅H₃₀ |

| 248.32 | [M-H]⁺ | 247.31 | H₂ |

Note: Fragmentation is based on established pathways for tertiary amines. nist.gov

Isotope Ratio Mass Spectrometry for Deuterium Enrichment Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of a sample with high precision. In the context of N,N-Dimethyl-D6-tetradecylamine, IRMS is the definitive method for quantifying the extent of deuterium incorporation, a critical quality control parameter.

The analysis typically involves the combustion of the sample to convert it into simple gases, such as hydrogen (H₂) and carbon dioxide (CO₂). For deuterium analysis, the hydrogen gas is introduced into the mass spectrometer, where the relative abundance of different isotopic species (isotopologues), primarily H₂, HD (deuterium-containing hydrogen), and D₂, is measured. The ratio of deuterium to hydrogen (D/H) is then calculated and compared to a standard to determine the delta value (δD), which represents the isotopic enrichment.

For N,N-Dimethyl-D6-tetradecylamine, the six deuterium atoms are located on the two methyl groups attached to the nitrogen atom. The theoretical mass of the non-deuterated compound, N,N-Dimethyltetradecylamine, is approximately 241.46 g/mol . sigmaaldrich.comnih.gov The incorporation of six deuterium atoms in place of six hydrogen atoms results in a significant mass shift. The molecular weight of N,N-Dimethyl-D6-tetradecylamine is approximately 247.5 g/mol , reflecting this isotopic labeling.

The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at m/z 247, which is 6 mass units higher than the non-deuterated analogue (m/z 241). nih.govnist.gov The isotopic purity, often specified by the manufacturer, is a key parameter determined by IRMS and is typically expected to be high (e.g., 98 atom % D). cdnisotopes.com This high level of enrichment ensures a distinct and easily identifiable mass shift, minimizing interference from the naturally occurring isotopes of the unlabeled compound.

Table 1: Key Mass Spectrometry Data for N,N-Dimethyl-D6-tetradecylamine and its Non-deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |

| N,N-Dimethyltetradecylamine | C₁₆H₃₅N | 241.46 | 241 |

| N,N-Dimethyl-D6-tetradecylamine | C₁₆H₂₉D₆N | ~247.5 | 247 |

This table is generated based on theoretical calculations and data from publicly available chemical databases.

Vibrational Spectroscopy (Infrared, Raman) for Deuterium Labeling Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups within a molecule. For N,N-Dimethyl-D6-tetradecylamine, these methods are instrumental in confirming the location of the deuterium labels.

The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the bonds involved. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. As deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations.

In the infrared spectrum of the non-deuterated N,N-Dimethyltetradecylamine, the C-H stretching vibrations of the methyl and methylene (B1212753) groups are typically observed in the region of 2850-3000 cm⁻¹. Specifically, the N-CH₃ stretching vibrations in tertiary amines appear in the 2780-2820 cm⁻¹ range. Upon deuteration of the methyl groups, the C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2000-2250 cm⁻¹ range. This significant and predictable shift provides clear evidence of successful deuteration.

Similarly, C-H bending vibrations, which appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. For instance, the characteristic scissoring and rocking vibrations of the N-methyl groups will be altered.

Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, offers a complementary view. The symmetric C-N stretching and the vibrations of the long alkyl chain are often prominent in the Raman spectrum. The deuteration of the methyl groups will also manifest as shifts in the Raman bands associated with these groups, providing further confirmation of the isotopic labeling.

Table 2: Expected Vibrational Frequency Shifts in N,N-Dimethyl-D6-tetradecylamine

| Vibrational Mode | Typical Wavenumber Range (C-H) (cm⁻¹) | Expected Wavenumber Range (C-D) (cm⁻¹) | Spectroscopic Technique |

| Methyl C-H Stretch | 2960-2970 | ~2200-2260 | IR, Raman |

| Methylene C-H Stretch | 2850-2930 | Unchanged | IR, Raman |

| N-CH₃ Stretch | 2780-2820 | ~2050-2100 | IR, Raman |

| C-H Bending (Methyl) | 1370-1470 | ~950-1100 | IR, Raman |

This table presents theoretically expected shifts based on general principles of vibrational spectroscopy and may vary slightly based on the specific molecular environment.

Chromatographic Separation and Quantitative Analysis

Gas Chromatography (GC) Methodologies

Gas chromatography is a viable technique for the analysis of volatile and thermally stable compounds like tertiary amines. sigmaaldrich.comnist.gov However, the analysis of amines by GC can present challenges such as peak tailing due to their polar nature. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the sensitive and selective analysis of amines. researchgate.net In electron ionization (EI) mode, tertiary amines like N,N-Dimethyltetradecylamine often produce a characteristic and dominant fragment ion at a mass-to-charge ratio (m/z) of 58, which corresponds to the (CH₃)₂NCH₂⁺ fragment. chromforum.org While this provides a signature for identification, it often results in a very weak or absent molecular ion, making it difficult to confirm the full structure of unknown amines. chromforum.org

For trace analysis, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and improving detection limits. When using N,N-Dimethyl-D6-tetradecylamine as an internal standard, a separate transition is monitored for the deuterated compound, allowing for precise quantification of its non-deuterated counterpart. It is important to note that using methanol (B129727) or ethanol (B145695) as the injection solvent can lead to the formation of imine condensation products with primary amines or methylation of secondary amines, which could complicate the analysis. nih.gov

The separation of deuterated from non-deuterated compounds is typically handled by the mass spectrometer, not the gas chromatograph. However, a phenomenon known as the chromatographic isotope effect can sometimes be observed, where the deuterated compound elutes slightly earlier than its non-deuterated (protiated) analog. nih.gov This is attributed to the fact that deuterium (B1214612) atoms are larger than hydrogen atoms, which can weaken the intermolecular interactions between the analyte and the stationary phase of the GC column. nih.gov

Optimization of GC parameters is essential for achieving good peak shape and resolution for long-chain amines. Key considerations include:

Derivatization: While not always necessary for tertiary amines, derivatization can be employed to improve chromatographic behavior and reduce peak tailing. researchgate.net

Column Choice: A mid-polarity column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., a wax column), or a low-polarity column (e.g., DB-5) can be used. chromforum.org

Injection Technique: A splitless injection is often required to achieve the necessary sensitivity for trace analysis. researchgate.net

Temperature Program: A carefully optimized temperature ramp is needed to ensure the elution of these relatively high-boiling-point compounds without thermal degradation.

Table 1: Typical GC-MS Parameters for Tertiary Amine Analysis

| Parameter | Setting/Value | Rationale |

|---|---|---|

| GC Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of analytes based on boiling point. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the long-chain amine without degradation. |

| Oven Program | Initial 100°C, ramp at 10-15°C/min to 300°C | Separates compounds based on boiling point and ensures elution of the target analyte. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |

| MS Acquisition | Selected Ion Monitoring (SIM) or MRM | Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |

Liquid Chromatography (LC) Techniques

Liquid chromatography is highly versatile and often preferred for analyzing compounds in complex biological or environmental matrices. teledyneisco.com When coupled with tandem mass spectrometry, it provides exceptional sensitivity and specificity. researchgate.net

LC-MS/MS is the benchmark for quantifying low levels of compounds in complex samples like plasma, urine, and environmental water. researchgate.netnih.gov The methodology typically involves a sample preparation step to isolate the analyte from matrix interferences, followed by chromatographic separation and MS/MS detection. For instance, a method for analyzing N,N-dimethyldodecylamine (a shorter-chain homolog) in water utilized solid-phase extraction (SPE) for sample cleanup and concentration before LC-MS/MS analysis. researchgate.net In clinical and forensic studies of N,N-dimethyltryptamine (DMT), its deuterated analog is used as an internal standard, and sample preparation often involves a simple protein precipitation with an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented to produce a characteristic product ion. A unique MRM transition is monitored for both the target analyte (e.g., N,N-Dimethyltetradecylamine) and the internal standard (N,N-Dimethyl-D6-tetradecylamine) to ensure accurate quantification. nih.govnih.gov

Table 2: Example LC-MS/MS Method Parameters for Amine Quantification in Plasma

| Parameter | Setting/Value | Reference |

|---|---|---|

| Sample Prep | Protein Precipitation (Acetonitrile/Methanol) | nih.gov, nih.gov |

| LC Column | Diphenyl or Pentafluorophenyl (PFP) | nih.gov, nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov, nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol | nih.gov, nih.gov |

| Flow Rate | 0.4 - 0.6 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov, nih.gov |

The choice of chromatographic mode is critical for successfully separating amines.

Reversed-Phase (RP) Chromatography: This is the most common HPLC mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. wikipedia.org In RP, polar compounds elute first. mtc-usa.com While widely applicable, analyzing basic compounds like amines on traditional silica-based C18 columns can be problematic due to interactions between the positively charged amine (at acidic pH) and residual negatively charged silanol (B1196071) groups on the silica (B1680970) surface, leading to poor peak shape (tailing). sielc.com This can be mitigated by using end-capped columns, adding modifiers like trifluoroacetic acid (TFA) to the mobile phase, or using specialty columns with embedded polar groups. teledyneisco.comsielc.com

Aqueous Normal Phase (ANP) Chromatography: Often referred to as Hydrophilic Interaction Liquid Chromatography (HILIC), ANP uses a polar stationary phase (like bare silica, diol, or cyano) and a mobile phase with a high percentage of a nonpolar organic solvent (typically acetonitrile) and a small amount of water. wikipedia.orgsigmaaldrich.com In this mode, polar compounds are retained more strongly. mtc-usa.com ANP is particularly well-suited for retaining and separating polar analytes like amines that may have little or no retention in reversed-phase chromatography. sigmaaldrich.com An added benefit is that the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity compared to RP-LC. sigmaaldrich.com

Table 3: Comparison of Reversed-Phase and Aqueous Normal Phase for Amine Analysis

| Feature | Reversed-Phase (RP) Chromatography | Aqueous Normal Phase (ANP)/HILIC |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18, C8) wikipedia.org | Polar (e.g., Silica, Diol, Cyano) sigmaaldrich.com |

| Mobile Phase | High aqueous content (polar) wikipedia.org | High organic content (less polar) sigmaaldrich.com |

| Analyte Elution | Polar analytes elute first mtc-usa.com | Nonpolar analytes elute first mtc-usa.com |

| Amine Retention | May be poor; can require mobile phase modifiers or special columns to prevent tailing. teledyneisco.comsielc.com | Strong retention for polar amines. sigmaaldrich.com |

| MS Sensitivity | Good | Often enhanced due to high organic mobile phase. sigmaaldrich.com |

Application of N,N-Dimethyl-D6-tetradecylamine as an Internal Standard

The primary application of N,N-Dimethyl-D6-tetradecylamine is as an internal standard (IS) for quantitative analysis. An ideal IS is a compound that behaves identically to the analyte during sample extraction, processing, and analysis but is distinguishable by the detector. Stable isotope-labeled (SIL) compounds are considered the gold standard for IS in mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts. researchgate.net

N,N-Dimethyl-D6-tetradecylamine is added to samples at a known concentration at the beginning of the analytical workflow. Because it co-elutes chromatographically with the native N,N-Dimethyltetradecylamine, it experiences the same potential for loss during sample preparation and the same degree of ionization suppression or enhancement in the MS source. The mass spectrometer can easily distinguish between the analyte and the IS due to the 6-Dalton mass difference from the deuterium labels. By measuring the ratio of the analyte's MS response to the IS's response, any variations are canceled out, allowing for highly accurate and precise quantification. This approach is demonstrated in numerous LC-MS/MS methods where deuterated analogs, such as d-DMT, are used to quantify the target compound in complex matrices. nih.govnih.govnih.gov It is important, however, to be aware that in some cases, deuterated standards can have slightly different ionization efficiencies or fragmentation patterns than their non-deuterated analogs, which must be accounted for during method validation. researchgate.net

Method Development for Absolute Quantification in Research Samples

The absolute quantification of N,N-dimethyl-D6-tetradecylamine, typically alongside its non-labeled analogue, is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for detecting and quantifying low-level analytes in complex biological matrices. nih.govnih.gov

Method development for N,N-dimethyl-D6-tetradecylamine would involve several key steps:

Mass Spectrometry Parameter Optimization: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure specificity. nih.gov For N,N-dimethyl-D6-tetradecylamine, this involves selecting a specific precursor ion (the molecular ion, [M+H]⁺) and a characteristic product ion generated through collision-induced dissociation. The six deuterium atoms on the methyl groups result in a 6 Dalton mass shift compared to the unlabeled N,N-dimethyl-tetradecylamine, allowing for clear differentiation by the mass spectrometer. nih.gov The transition for the unlabeled analyte would be determined concurrently to establish the analytical method for the pair.

Chromatographic Separation: Reversed-phase liquid chromatography is a common approach for separating medium to long-chain alkylamines. A C18 column is often suitable for this purpose. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the efficient elution of the compound from the column. nih.govnih.gov The chromatographic conditions are optimized to achieve a sharp peak shape, good resolution from other matrix components, and an appropriate retention time.

Sample Preparation: The goal of sample preparation is to extract the analyte and internal standard from the sample matrix (e.g., plasma, urine, or tissue homogenates) and remove interfering substances. nih.gov Common techniques include:

Protein Precipitation: This is a straightforward method where a cold solvent like acetonitrile or methanol is added to a plasma sample to precipitate proteins. nih.gov The supernatant containing the analyte and internal standard is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent like ethyl acetate (B1210297) could be used to extract N,N-dimethyl-D6-tetradecylamine from an aqueous sample. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov This is particularly useful for complex matrices like urine or sweat. nih.gov

The selection of the most appropriate sample preparation technique depends on the complexity of the research sample and the required level of cleanliness to minimize matrix effects and ensure accurate quantification. nih.gov

Calibration Strategies and Validation in Analytical Assays

To ensure the accuracy and reliability of quantitative results, a rigorous calibration and validation process is essential. Since N,N-dimethyl-D6-tetradecylamine serves as an internal standard, its consistent response relative to the analyte of interest across a range of concentrations is paramount.

Calibration: A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the target analyte (N,N-dimethyl-tetradecylamine) and a fixed concentration of the internal standard (N,N-dimethyl-D6-tetradecylamine). The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is typically applied, and a correlation coefficient (r²) greater than 0.99 is generally required to demonstrate linearity. mdpi.com

Validation: Method validation is performed according to established guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria are typically within ±15% (or ±20% for the lower limit of quantification) of the nominal concentration. nih.gov

Selectivity and Specificity: This ensures that the method can unequivocally measure the analyte and internal standard without interference from other components in the sample matrix. Blank samples from multiple sources are analyzed to check for interfering peaks at the retention times of the analyte and internal standard.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard is evaluated. A stable isotope-labeled internal standard like N,N-dimethyl-D6-tetradecylamine is ideal because it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. universiteitleiden.nlnih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Consistent recovery is more important than achieving 100% recovery.

Stability: The stability of the analyte and internal standard is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at low temperatures. nih.govnih.gov

A summary of typical validation parameters and acceptance criteria is presented in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of agreement between the measured value and the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; within accuracy/precision limits |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte/IS |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Consistent and reproducible across concentration levels |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial value |

Applications in Mechanistic and Metabolic Research Non Clinical Focus

Tracer Studies Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the fate of molecules in chemical and biological systems. The mass difference introduced by the deuterium atoms allows researchers to follow the path of N,N-Dimethyl-D6-tetradecylamine through various transformations.

In synthetic chemistry, deuterated compounds are instrumental in deciphering reaction mechanisms. By using N,N-Dimethyl-D6-tetradecylamine as a starting material or reactant, chemists can track the transfer and fate of the dimethylamino-d6 group. The presence of the deuterium-labeled fragment in the final products provides conclusive evidence for proposed reaction intermediates and pathways. This method is crucial for understanding the intricate steps of chemical transformations and for the development of new synthetic methodologies.

The environmental fate of long-chain alkylamines is of significant interest due to their widespread use and potential ecological impact. N,N-Dimethyl-D6-tetradecylamine can be employed as a tracer to study how these compounds are broken down by microorganisms in environments like soil and water. nih.govsemanticscholar.orgnih.gov Researchers can introduce the labeled compound into an environmental sample and monitor its degradation over time using techniques such as liquid chromatography-mass spectrometry (LC-MS). The detection of deuterated metabolites helps to identify the specific biotransformation pathways, such as demethylation or alkyl chain oxidation, and to assess the persistence of the parent compound and its degradation products in the environment. nih.govsemanticscholar.orgnih.gov

Role in Proteomics and Lipidomics Research Methodologies

The unique isotopic signature of N,N-Dimethyl-D6-tetradecylamine makes it a valuable reagent in the fields of proteomics and lipidomics, which focus on the large-scale study of proteins and lipids, respectively.

Stable isotope dimethyl labeling is a robust and cost-effective chemical labeling method for quantitative proteomics. nih.govnih.govresearchgate.net This technique involves the reaction of primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) in peptides with formaldehyde (B43269) and a reducing agent to add a dimethyl group. nih.govnih.govresearchgate.net For quantitative analysis, one sample is labeled with the "light" (non-deuterated) reagents (e.g., CH₂O and NaBH₃CN), while the other is labeled with "heavy" deuterated reagents (e.g., CD₂O and NaBD₃CN). nih.govresearchgate.netisotope.com The samples are then mixed and analyzed by mass spectrometry. nih.govoup.comnih.govspringernature.com The mass difference between the light and heavy labeled peptides allows for the relative quantification of proteins between the samples by comparing the intensities of the corresponding peptide peaks. nih.govnih.govresearchgate.netacs.orgcapes.gov.br

Table 1: Reagents Used in Light vs. Heavy Stable Isotope Dimethyl Labeling

| Labeling Type | Aldehyde | Reducing Agent |

| Light | Formaldehyde (CH₂O) | Sodium Cyanoborohydride (NaBH₃CN) |

| Heavy | Deuterated Formaldehyde (CD₂O) | Deuterated Sodium Cyanoborohydride (NaBD₃CN) |

In non-clinical lipidomics, N,N-Dimethyl-D6-tetradecylamine can serve as a tracer to investigate the metabolic fate of fatty amines and their incorporation into more complex lipid structures. nih.govnih.govresearchgate.net By introducing the deuterated amine into cell cultures or model organisms, scientists can track its journey through various metabolic pathways. nih.govresearchgate.net This approach enables the study of how fatty amines are metabolized and whether they are integrated into lipid classes such as phospholipids. The deuterium label provides a clear signal in mass spectrometry analysis, allowing for sensitive detection and quantification of the labeled lipids and their metabolites, thus offering insights into the dynamics of lipid metabolism. nih.gov

Investigation of Enzyme-Substrate Interactions with Deuterated Substrates

The use of deuterated substrates like N,N-Dimethyl-D6-tetradecylamine is a key technique for probing enzyme mechanisms. nih.govprinceton.edu The replacement of hydrogen with the heavier deuterium isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govprinceton.eduacs.orgbeilstein-journals.orgacs.org

If the cleavage of a carbon-hydrogen bond on one of the methyl groups is the rate-limiting step of an enzyme-catalyzed reaction, substituting it with a carbon-deuterium bond will slow down the reaction. By measuring this KIE, researchers can gain valuable information about the transition state of the reaction. nih.govprinceton.edu This knowledge is fundamental to understanding how an enzyme functions and can be applied to the design of specific enzyme inhibitors. For instance, this method could be used to study the mechanisms of amine oxidases or other enzymes that process tertiary amines. nih.govacs.org

Environmental Behavior and Biogeochemical Cycling

Environmental Fate and Transport Studies of Long-Chain Amines

The environmental fate and transport of long-chain amines are influenced by their physicochemical properties, such as molecular weight, water solubility, vapor pressure, and partitioning coefficients. epa.gov These properties dictate whether a chemical is likely to remain in the water column, volatilize into the atmosphere, or partition to soil and sediment. epa.gov For long-chain amines like tetradecylamine (B48621), the dominant trend is towards association with particulate matter and sediments rather than remaining dissolved in water. nih.govdtic.mil

Transport in aquatic systems is largely dictated by the compound's tendency to sorb to suspended solids and bed sediments. dtic.mil While compounds with high solubility may be transported over long distances in water, the hydrophobic nature of the long alkyl chain in tetradecylamine suggests limited transport in the dissolved phase. Instead, transport is more likely to occur through the movement of contaminated sediments during events such as high flow or dredging. dtic.mil

Table 1: Key Parameters in Environmental Fate and Transport of Organic Chemicals

| Parameter | Description | Relevance to Long-Chain Amines |

| Soil-Water Sorption Coefficient (Kd) | Measures the ratio of the chemical's concentration in the sorbed phase (soil/sediment) to its concentration in the aqueous phase at equilibrium. nih.gov | A high Kd value indicates a strong tendency to bind to soil and sediment, limiting mobility. |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | Normalizes Kd to the fraction of organic carbon in the soil or sediment, allowing for comparison across different environmental matrices. nih.govrsc.org | Long-chain amines are expected to have high Koc values due to hydrophobic interactions with organic matter. |

| n-Octanol-Water Partition Coefficient (Kow) | Represents the ratio of a chemical's concentration in n-octanol to its concentration in water at equilibrium, indicating its hydrophobicity. epa.gov | A high Kow value suggests a greater affinity for organic phases and a higher potential for bioaccumulation. |

| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. epa.gov | Low values for long-chain amines suggest that volatilization from water is not a significant transport pathway. |

This table provides a generalized overview of parameters relevant to the environmental fate and transport of long-chain amines.

Microbial Degradation and Biotransformation Pathways of Deuterated Amines

The microbial degradation of long-chain amines is a critical process in their environmental removal. Studies have shown that various microorganisms can utilize alkylamines as a source of carbon, nitrogen, and energy. nih.govnih.gov The biodegradation of N,N-Dimethyl-D6-tetradecylamine is expected to follow pathways similar to those observed for other tertiary and long-chain amines, although the presence of deuterium (B1214612) atoms may influence the rate of these reactions.

A common initial step in the microbial degradation of tertiary amines is N-dealkylation, catalyzed by monooxygenase enzymes. researchgate.netnih.gov This process involves the removal of the methyl groups from the nitrogen atom. For N,N-dimethylated amines, this would occur sequentially, first forming N-methyl-tetradecylamine and then tetradecylamine. Subsequent degradation of the primary amine, tetradecylamine, can proceed via cleavage of the C-N bond to form an alkanal, which is then oxidized to the corresponding fatty acid. nih.gov This fatty acid can then be completely mineralized through beta-oxidation.

The presence of deuterium in the methyl groups (D6) of N,N-Dimethyl-D6-tetradecylamine could potentially lead to a kinetic isotope effect. The C-D bond is stronger than the C-H bond, which may result in a slower rate of enzymatic cleavage during the N-demethylation step. However, microorganisms have demonstrated the ability to degrade deuterated compounds. nih.gov

Table 2: Potential Microbial Degradation Pathways for N,N-Dimethyl-D6-tetradecylamine

| Step | Reaction | Enzyme Class (Putative) | Intermediate Products | Final Products (Mineralization) |

| 1 | N-Demethylation | Monooxygenase | N-Methyl-D3-tetradecylamine | CO2, H2O, NH3 |

| 2 | N-Demethylation | Monooxygenase | Tetradecylamine | CO2, H2O, NH3 |

| 3 | C-N Bond Cleavage | Amine Oxidase/Dehydrogenase | Tetradecanal (B130844) | CO2, H2O, NH3 |

| 4 | Oxidation | Aldehyde Dehydrogenase | Tetradecanoic Acid | CO2, H2O, NH3 |

| 5 | Beta-oxidation | Various | Acetyl-CoA | CO2, H2O, NH3 |

This table outlines a hypothetical degradation pathway based on known microbial processes for similar compounds. The specific enzymes and rates for the deuterated compound require empirical study.

Research on Pseudomonas species has shown their capability to degrade long-chain alkylamines under anaerobic denitrifying conditions. nih.gov One strain, Pseudomonas stutzeri, was able to completely mineralize tetradecylamine. nih.gov Similarly, the biotransformation of tertiary aromatic amines by fungi like Aspergillus terreus has been shown to proceed via N-demethylation. researchgate.net

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of long-chain amines with environmental matrices such as soil and sediment is dominated by sorption processes. nih.govmdpi.com Sorption significantly affects the mobility, bioavailability, and degradation rate of these compounds. mdpi.com For ionizable compounds like amines, the sorption mechanism is complex and can involve both physical and chemical interactions. nih.gov

At environmental pH values, which are often below the pKa of the amine, the amine group will be protonated, resulting in a cationic species. researchgate.net This cationic form can strongly interact with negatively charged surfaces of clay minerals and organic matter through cation exchange. nih.govacs.org The long alkyl chain also contributes to sorption through hydrophobic interactions with soil organic matter. researchgate.net Studies on nitramines derived from amines have shown a strong correlation between soil sorption and the organic matter content of the soil. rsc.org

The sorption of amines can be influenced by several factors:

pH: As pH decreases, the degree of protonation increases, leading to stronger sorption via cation exchange. nih.gov

Organic Matter Content: Higher organic matter content generally leads to increased sorption due to hydrophobic interactions. rsc.org

Clay Content and Type: The cation exchange capacity (CEC) of the soil, which is largely determined by the clay mineralogy, plays a significant role in the sorption of cationic amines. acs.org

Desorption, the release of a sorbed chemical back into the solution phase, is often limited for strongly sorbed compounds. The irreversible or slow desorption of amines can be attributed to strong binding mechanisms, such as covalent bonding with components of soil organic matter. nih.gov

Table 3: Factors Influencing Sorption of Long-Chain Amines in Environmental Matrices

| Factor | Influence on Sorption | Underlying Mechanism |

| Soil/Sediment pH | Sorption generally increases as pH decreases. | Increased protonation of the amine group leads to enhanced cation exchange with negatively charged soil particles. nih.gov |

| Organic Matter | Higher organic matter content increases sorption. | Hydrophobic partitioning of the long alkyl chain into the organic matrix. rsc.orgresearchgate.net |

| Cation Exchange Capacity (CEC) | Higher CEC leads to greater sorption potential for the cationic form of the amine. | Electrostatic attraction between the protonated amine and negatively charged sites on clay minerals and organic matter. acs.org |

| Ionic Strength of Soil Solution | Increased ionic strength can decrease sorption. | Competition from other cations in the soil solution for binding sites. |

This table summarizes the key environmental factors that control the sorption and desorption behavior of long-chain amines.

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling of Deuterated Amines

Computational methods are essential for understanding the nuanced effects of deuterium (B1214612) substitution at a sub-molecular level, providing insights that are often difficult to obtain through experiments alone.

Quantum chemical calculations are pivotal in explaining the kinetic isotope effect (KIE), where the presence of a heavier isotope, like deuterium, alters the rate of a chemical reaction. For N,N-Dimethyl-D6-tetradecylamine, the six deuterium atoms on the two methyl groups attached to the nitrogen make the C-D bonds stronger than the corresponding C-H bonds. This is due to the lower zero-point vibrational energy of the C-D bond. Quantum calculations can precisely model this energy difference, predicting that reactions involving the cleavage of these bonds will be slower. nih.gov

These computational approaches can also model the transition states of reactions, allowing for the theoretical determination of KIEs. nih.gov This predictive power is invaluable for elucidating reaction mechanisms. For instance, studies on the basicity of amines have shown that deuteration can increase basicity, an effect that can be computationally confirmed and attributed to the delocalization of the nitrogen's lone pair of electrons. nih.govresearchgate.net Furthermore, theoretical calculations on deuterated dyes have been used to explore how isotopic substitution affects fluorescence efficiency by altering pathways for radiationless decay, providing a route to designing more effective fluorescent molecules. rsc.org

Molecular dynamics (MD) simulations allow researchers to observe the motion and interactions of molecules over time, revealing the impact of deuteration on the collective behavior of systems. For a surfactant like N,N-Dimethyl-D6-tetradecylamine, MD simulations can model its aggregation into micelles, its behavior at oil-water interfaces, and its role in stabilizing films. frontiersin.orgnih.gov

Simulations can predict how the subtle changes in intermolecular forces caused by deuteration affect properties like the stability of a foam film or the ability of a surfactant to alter the wettability of a surface. frontiersin.orgnih.gov For example, MD studies have been used to investigate how different surfactants, such as dodecyltrimethylammonium (B156365) bromide (a cationic surfactant with a similar headgroup to N,N-Dimethyl-tetradecylamine), modify the contact angle of oil droplets on mineral and other surfaces, which is critical for applications like enhanced oil recovery. frontiersin.org These simulations provide a molecular-level view of how the deuterated methyl groups might influence packing and dynamics at interfaces. nih.gov

Emerging Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds is crucial for confirming isotopic enrichment and structural integrity. rsc.org A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry can easily differentiate between the deuterated and non-deuterated versions of a molecule based on their mass difference. It is a fundamental tool for quantifying the level of deuterium incorporation. rsc.orgthalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can show the disappearance of signals from protons that have been replaced, ²H (Deuterium) NMR directly detects the deuterium atoms, confirming their specific location within the molecule. rsc.orgnih.gov This is essential for verifying the position of the D6 label on the N,N-dimethyl groups of the tetradecylamine (B48621).

Vibrational Spectroscopy: Techniques like infrared (IR) and Raman spectroscopy can also identify deuteration, as the C-D bond vibrates at a lower frequency than a C-H bond.

Emerging techniques aim to improve upon these standards. For instance, while MS is powerful, it may not distinguish between different isotopomers (molecules with the same number of isotopic substitutions but at different positions) of the same mass. brightspec.com New methods, including advanced NMR techniques and other spectroscopic approaches like molecular rotational resonance (MRR) spectroscopy, are being developed to provide more precise site-specific analysis. brightspec.com

Development of Novel Deuterated Surfactants and Their Research Applications

Deuterated surfactants, such as N,N-Dimethyl-D6-tetradecylamine, are invaluable probes in colloid and interface science, primarily due to their use in neutron scattering techniques.

| Analytical Technique | Application of Deuterated Surfactants | Information Gained |

| Small-Angle Neutron Scattering (SANS) | Contrast variation by selectively deuterating the surfactant's head or tail, or the solvent. | Size, shape, aggregation number, and internal structure of micelles or other self-assembled structures. |

| Neutron Reflectometry (NR) | Studying the adsorption of surfactants at interfaces (e.g., liquid/air or liquid/solid). | Thickness, density, and composition of the adsorbed surfactant layer. |

By strategically placing deuterium, researchers can make specific parts of a molecular assembly "visible" or "invisible" to neutrons. Using N,N-Dimethyl-D6-tetradecylamine, where the headgroup's methyls are deuterated, allows for a detailed investigation of the headgroup region in a micelle or an adsorbed layer. This provides critical data for understanding surfactant packing, hydration, and interactions.

Potential for N,N-Dimethyl-D6-tetradecylamine in Material Science Research (academic applications)

The dual identity of N,N-Dimethyl-D6-tetradecylamine as both a deuterated molecule and a surfactant makes it a versatile tool for academic research in material science.

Probing Polymer Systems: It could be used as a deuterated modifier or tracer in polymer systems. For example, when added to a polymer blend, its location and diffusion can be tracked with neutron scattering to understand the morphology and dynamics of the blend.

Templating Nanomaterials: As a surfactant, it can act as a template for creating mesoporous materials like silica (B1680970) or carbon. The deuterated headgroup would allow researchers to use neutron scattering to monitor the self-assembly process in situ, offering a clearer picture of how the pores are formed and organized.

Surface Modification: It can be used to functionalize the surface of nanoparticles. The D6-labeled headgroup would serve as a handle for analytical techniques like neutron reflectometry or certain types of vibrational spectroscopy to study the structure and dynamics of the organic layer coating the nanoparticle, which is crucial for controlling particle stability and function. The use of deuterated compounds has been noted for its potential to increase the stability and lifetime of materials used in devices like Organic Light Emitting Diodes (OLEDs). nih.gov

Unexplored Research Avenues in Isotopic Labeling Applications and Methodologies

Despite decades of use, the field of isotopic labeling continues to evolve, with several exciting avenues for future exploration.

Advanced Deuteration Methods: There is a continuous need for more efficient, cost-effective, and site-selective methods to synthesize deuterated compounds. nih.govacs.org While methods using D₂O as a deuterium source are common, developing new catalysts for direct C-H activation and deuteration at specific, non-obvious positions remains a significant goal. nih.gov The development of continuous-flow processes for hydrogen-deuterium exchange promises to make high isotopic purity more accessible. nih.gov

Multi-Site Labeling: Moving beyond simple labeling, the synthesis of molecules with deuterium placed at multiple, distinct sites would allow for more complex experiments. For a surfactant, having different isotopic labels on the head and the tail simultaneously could provide unprecedented detail on molecular conformation and orientation in complex environments when combined with advanced scattering models.

Biological and Medical Probes: Deuterated molecules are increasingly used as non-radioactive tracers in metabolic studies and for imaging. nih.goviaea.org N,N-Dimethyl-D6-tetradecylamine could serve as a model for deuterated drug-like molecules to study their interaction with cell membranes. The deuterated label allows researchers to track the molecule's path and fate within a biological system using techniques like MS-based metabolomics. acs.org

Synergy between Experiment and Theory: The future lies in the tighter integration of computational modeling with experimental results. dntb.gov.ua For instance, using experimental data from neutron scattering of N,N-Dimethyl-D6-tetradecylamine to refine and validate molecular dynamics simulations can lead to more accurate and predictive models of surfactant behavior. This synergy is essential for unraveling the subtle but significant consequences of isotopic substitution in complex chemical and material systems.

Q & A

Q. Q1: What are the recommended analytical methods for verifying the purity and isotopic enrichment of N,N-Dimethyl-D6-tetradecylamine in synthetic batches?

Methodological Answer:

- Gas Chromatography (GC) : Use GC with a flame ionization detector (FID) or mass spectrometry (MS) to assess purity. Compare retention times with non-deuterated analogs and reference standards. Ensure a purity threshold of ≥98% as per pharmacopeial guidelines .

- Isotopic Enrichment : Employ mass spectrometry (e.g., High-Resolution MS or LC-MS) to quantify deuterium incorporation. A minimum of 98 atom% D is required for reliable deuterated studies .

Q. Q2: How should researchers handle and store N,N-Dimethyl-D6-tetradecylamine to ensure stability in long-term studies?

Methodological Answer:

- Storage Conditions : Store in sealed, inert containers (e.g., glass vials with PTFE-lined caps) under an inert gas (N₂ or Ar) at −20°C to prevent degradation .

- Safety Protocols : Use gloves (nitrile or neoprene), lab coats, and eye protection. Avoid inhalation of vapors; work in a fume hood .

Advanced Research Questions

Q. Q3: How does deuteration in N,N-Dimethyl-D6-tetradecylamine influence its reactivity in lipid nanoparticle (LNP) formulation compared to non-deuterated analogs?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Deuteration alters reaction rates due to increased bond strength (C-D vs. C-H). Use stopped-flow spectroscopy or NMR to measure KIE during LNP self-assembly .

- Stability Testing : Compare shelf-life of deuterated vs. non-deuterated LNPs via dynamic light scattering (DLS) and zeta potential analysis over time .

Q. Q4: What experimental strategies resolve contradictions in NMR data when characterizing deuterated amines like N,N-Dimethyl-D6-tetradecylamine?

Methodological Answer:

- Deuterium Decoupling : Suppress splitting from residual protons using ²H-decoupled ¹H-NMR.

- Cross-Validation : Combine ¹³C-NMR and 2D HSQC to assign signals, especially for methyl groups adjacent to deuterated sites .

- Contradiction Analysis : Apply iterative data triangulation (e.g., MS, IR, and chromatography) to confirm structural assignments .

Q. Q5: How can researchers optimize synthetic routes for N,N-Dimethyl-D6-tetradecylamine to minimize byproducts in deuterium incorporation?

Methodological Answer:

Q. Q6: What are the best practices for validating the absence of residual solvents in N,N-Dimethyl-D6-tetradecylamine batches?

Methodological Answer:

Q. Q7: How should researchers address discrepancies between theoretical and observed molecular weights in deuterated compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.